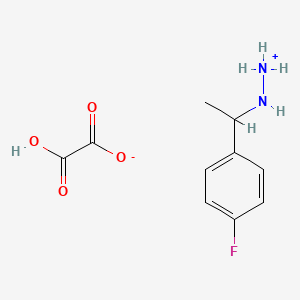

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate

Description

Properties

CAS No. |

75333-12-9 |

|---|---|

Molecular Formula |

C10H13FN2O4 |

Molecular Weight |

244.22 g/mol |

IUPAC Name |

[1-(4-fluorophenyl)ethylamino]azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C8H11FN2.C2H2O4/c1-6(11-10)7-2-4-8(9)5-3-7;3-1(4)2(5)6/h2-6,11H,10H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

DOXROCGGAXVSTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N[NH3+].C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 1-(p-Fluoro-alpha-methylbenzyl)hydrazine Oxalate

General Strategy

The synthesis typically involves two main stages:

Formation of the substituted benzyl hydrazine intermediate : This involves the preparation of the p-fluoro-alpha-methylbenzyl hydrazine through reductive amination or hydrazinolysis of the corresponding aldehyde or ketone precursor.

Conversion to the oxalate salt : The free hydrazine is then converted to the oxalate salt by reaction with oxalic acid to improve stability and handling.

Preparation of p-Fluoro-alpha-methylbenzyl Hydrazine

Reductive Amination Approach

One common approach is the reductive amination of p-fluoro-alpha-methylbenzaldehyde with hydrazine hydrate, followed by reduction of the intermediate hydrazone.

Step 1: Formation of hydrazone

- React p-fluoro-alpha-methylbenzaldehyde with hydrazine hydrate in a suitable solvent such as ethanol or methanol at room temperature or slightly elevated temperature (20–50 °C).

Step 2: Reduction of hydrazone

Solvents : Methanol, ethanol, or mixtures with water are preferred for good solubility and reaction control.

Temperature : Typically 0–50 °C, with cooling during addition of reducing agents to control exotherms.

Purification : After reaction, the mixture is filtered to remove catalyst or impurities, and the solvent is removed under reduced pressure. The crude hydrazine is often purified by extraction and crystallization.

Alternative Synthetic Methods

Imine formation followed by reduction : The intermediate imine formed from p-fluoro-alpha-methylbenzaldehyde and an amine can be reduced using sodium borohydride at low temperatures (0–5 °C) to form the hydrazine derivative.

Use of hydrazine hydrate and acid catalysts : Acidic conditions (formic acid, acetic acid, or hydrochloric acid) can facilitate hydrazone formation and subsequent reduction.

Formation of the Oxalate Salt

After obtaining the free hydrazine compound, conversion to the oxalate salt is performed by reaction with oxalic acid.

-

Dissolve the hydrazine in a minimal amount of an appropriate solvent (e.g., ethanol or water).

Add stoichiometric oxalic acid under stirring at room temperature.

The oxalate salt precipitates out and is collected by filtration.

Reaction Conditions and Optimization

Solvent Selection

Methanol and ethanol are the most commonly used solvents for both hydrazone formation and reduction steps due to their polarity and ability to dissolve both organic and inorganic reagents.

Mixed solvents such as water/methanol or ethanol/dichloromethane can be employed to optimize solubility and reaction rates.

Temperature Control

Hydrazone formation is generally performed at room temperature to 50 °C.

Reduction steps require cooling (0–5 °C) when using sodium borohydride to control reaction exotherms and prevent side reactions.

Catalytic hydrogenation is performed at mild temperatures (25–57 °C) under controlled hydrogen pressure (0.5 MPa).

Reaction Time

Hydrazone formation typically takes 1–3 hours.

Reduction times vary from 0.5 to 2 hours depending on the reducing agent and conditions.

Salt formation with oxalic acid is rapid, usually completed within 1 hour.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazone formation | p-Fluoro-alpha-methylbenzaldehyde + hydrazine hydrate | Methanol, ethanol | 20–50 | 1–3 | — | Stirring, sometimes acid catalyzed |

| Reduction (NaBH4) | Sodium borohydride | Methanol | 0–5 | 0.5–1 | 85–95 | Cooling required to control exotherm |

| Reduction (Catalytic H2) | Pd/C catalyst, H2 (0.5 MPa) | Ethyl acetate or methanol | 25–57 | 0.6 | 90–95 | Filtration to remove catalyst |

| Oxalate salt formation | Oxalic acid | Ethanol or water | 20–25 | 0.5–1 | >95 | Precipitation and filtration |

Research Discoveries and Insights

The use of sodium borohydride as a reducing agent for hydrazone intermediates provides high selectivity and yields, minimizing over-reduction or side reactions.

Catalytic hydrogenation offers an alternative with cleaner reaction profiles but requires careful control of hydrogen pressure and catalyst removal.

The choice of solvent and temperature critically influences the purity and yield of the hydrazine intermediate, with protic solvents like methanol preferred for their solvation properties.

Formation of the oxalate salt enhances the stability of the hydrazine compound, facilitating handling and storage, which is crucial for subsequent applications in synthesis or pharmaceutical formulations.

Optimization of reaction conditions such as temperature, solvent ratios, and reagent stoichiometry has been reported to improve yields and reduce impurities, as detailed in patent literature.

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity stems from its hydrazine (-NH-NH₂) and fluorinated aromatic groups. Key reaction pathways include:

Acylation/Alkylation

Hydrazines readily undergo acylation or alkylation with electrophilic reagents. For instance, reaction with acyl chlorides or alkyl halides under basic conditions (e.g., pyridine) forms substituted hydrazides or alkylated derivatives .

Condensation Reactions

The hydrazine group participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. These intermediates are critical in synthesizing heterocycles like pyrazoles or triazines .

Nucleophilic Substitution

The fluorine atom in the aromatic ring may enhance the compound’s reactivity in nucleophilic aromatic substitution reactions, though this is less commonly reported for hydrazine derivatives .

Structural Analogs and Comparative Reactivity

The compound’s fluorination and methyl substitution differentiate it from analogues. A comparison of structural variants is provided below:

| Compound | Key Features | Reactivity Implications |

|---|---|---|

| 1-(p-Chloro-alpha-methylbenzyl)hydrazine oxalate | Chlorine substituent | Reduced lipophilicity vs. fluorine; altered hydrogen bonding |

| 1-(p-Fluorophenyl)hydrazine | Unsubstituted phenyl ring | Increased aromaticity; different steric effects |

| 1-Acetyl-2-fluorobenzene hydrazone | Acetyl group at para position | Altered nucleophilicity; potential for acyl transfer |

Scientific Research Applications

Chemical Properties and Structure

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate features a hydrazine functional group attached to a p-fluoro-alpha-methylbenzyl moiety. The presence of the fluorine atom enhances the compound's biological activity and physical properties, making it a valuable candidate for research and development in pharmaceuticals and agrochemicals.

Pharmaceutical Research Applications

- Medicinal Chemistry : The compound is primarily studied for its potential as a lead compound in drug development. Hydrazines have been associated with various pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The introduction of fluorine can improve lipophilicity and bioavailability, which may enhance therapeutic efficacy.

- Biological Activity : Research indicates that compounds containing hydrazine groups can interact with biological targets such as enzymes and receptors. Studies focusing on the binding affinity of this compound are crucial for understanding its mechanism of action and potential side effects.

-

Case Studies :

- A study investigated the anti-diabetic activity of related hydrazine derivatives, demonstrating significant hypoglycemic effects in animal models .

- Another exploration highlighted the use of hydrazine derivatives in synthesizing compounds with antibacterial properties against various pathogens, showcasing their potential in treating infections .

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- Formation of the hydrazine moiety through condensation reactions.

- Introduction of the p-fluoro-alpha-methylbenzyl group via nucleophilic substitution or other coupling methods.

- Crystallization from suitable solvents to obtain pure compounds.

These synthetic methods emphasize the importance of reagent selection and reaction conditions to optimize yields and purity.

Comparison with Related Compounds

The structural similarities between this compound and other hydrazine derivatives highlight how substituent variations can influence biological activity. Below is a comparison table:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(p-Chloro-alpha-methylbenzyl)hydrazine oxalate | Chlorinated analogue | Different halogen may affect biological activity |

| 1-(p-Fluorophenyl)hydrazine | Phenyl group | Lacks methyl substitution; different steric effects |

| 1-(m-Fluorophenyl)hydrazine | Meta-substituted phenyl | Different electronic effects due to substitution |

| 1-Acetyl-2-fluorobenzene hydrazone | Acetyl derivative | Altered reactivity due to acetyl group |

This table illustrates how variations in substituents can significantly impact the chemical behavior and biological activity of hydrazines, with the unique fluorination pattern in this compound potentially providing distinct advantages in pharmacological applications.

Mechanism of Action

The mechanism of action of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorinated benzyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate with structurally related hydrazine derivatives, emphasizing substituent-driven differences in properties and applications:

*Molecular weights estimated or sourced from references.

- Fluorine vs. Nitro groups, however, confer stronger electron-withdrawing effects, which may enhance corrosion inhibition or redox activation in prodrugs .

- Oxalate Counterion : Unlike hydrochloride salts (e.g., 1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride ), the oxalate salt increases aqueous solubility and may act as a chelator in mineral dissolution or metal-binding applications .

Physicochemical Properties

- Solubility: The oxalate salt form improves solubility in polar solvents compared to non-ionic derivatives (e.g., 1-[2-(trifluoromethyl)phenyl]hydrazine ). However, hydrochloride salts (e.g., 1-Benzyl-1-phenylhydrazine hydrochloride ) may exhibit higher solubility in acidic media.

- Thermal Stability : Atropisomerism observed in KS119 is unlikely in the target compound due to its simpler benzyl-hydrazine structure. Methyl and fluorine substituents may enhance thermal stability relative to nitro-containing analogs.

Biological Activity

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

This compound is a hydrazine derivative characterized by its unique structure, which includes a p-fluoro substituent that may influence its biological interactions. The oxalate component may also play a role in its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its medicinal applications. Research indicates that it may exhibit various pharmacological effects, including:

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor effects, warranting further investigation into its mechanisms of action against cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound showed significant inhibition of DPPH radicals, indicating strong antioxidant activity. The half-maximal inhibitory concentration (IC50) was determined to be lower than that of standard antioxidants like quercetin.

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Further studies are needed to elucidate the specific pathways involved.

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes.

- Cell Cycle Regulation : Inducing cell cycle arrest and promoting apoptotic pathways in tumor cells.

- Antimicrobial Mechanisms : Disrupting bacterial cell membranes and inhibiting growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.